molecular formula C28H25N5O3S2 B11629093 2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 383894-62-0

2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11629093
CAS No.: 383894-62-0
M. Wt: 543.7 g/mol
InChI Key: GZXWXWWGMQJOSN-QJOMJCCJSA-N
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Description

2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrido[1,2-A]pyrimidin-4-one structure, followed by the introduction of the piperazine and thiazolidinone moieties. Key steps include:

    Formation of the Pyrido[1,2-A]pyrimidin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and β-ketoesters.

    Introduction of the Piperazine Group: The piperazine ring is introduced via nucleophilic substitution reactions, often using benzyl chloride as the alkylating agent.

    Formation of the Thiazolidinone Moiety: This involves the reaction of a furan derivative with thiourea and an appropriate aldehyde to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups like ketones or imines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or furan rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool for understanding cellular processes.

Medicine

In medicinal chemistry, 2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzyl-1-piperazinyl)-N’-(4-propoxybenzylidene)acetohydrazide
  • 2-(4-Benzyl-1-piperazinyl)-N’-((2-hydroxy-1-naphthyl)methylene)acetohydrazide

Uniqueness

Compared to similar compounds, 2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one stands out due to its unique combination of functional groups

Properties

CAS No.

383894-62-0

Molecular Formula

C28H25N5O3S2

Molecular Weight

543.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H25N5O3S2/c34-26-22(17-23-27(35)33(28(37)38-23)19-21-9-6-16-36-21)25(29-24-10-4-5-11-32(24)26)31-14-12-30(13-15-31)18-20-7-2-1-3-8-20/h1-11,16-17H,12-15,18-19H2/b23-17-

InChI Key

GZXWXWWGMQJOSN-QJOMJCCJSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)N4C=CC=CC4=N3)/C=C\5/C(=O)N(C(=S)S5)CC6=CC=CO6

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)N4C=CC=CC4=N3)C=C5C(=O)N(C(=S)S5)CC6=CC=CO6

Origin of Product

United States

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